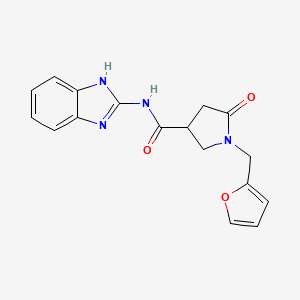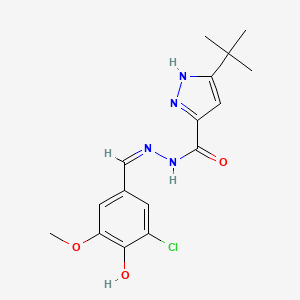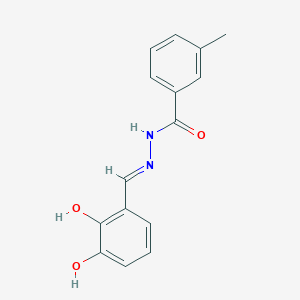![molecular formula C18H27N3O4 B6141119 N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6141119.png)
N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea, commonly known as DPU-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of DPU-4 is not fully understood. However, it has been suggested that DPU-4 may act by modulating various signaling pathways in cells. For example, DPU-4 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cell growth and survival. DPU-4 has also been shown to modulate the glutamate receptor signaling pathway, which is involved in the pathogenesis of neurological disorders. Additionally, DPU-4 has been shown to inhibit the NF-κB signaling pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
DPU-4 has been shown to exhibit a wide range of biochemical and physiological effects. Some of the effects of DPU-4 include:
1. Inhibition of cancer cell growth: DPU-4 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotection: DPU-4 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
3. Anti-inflammatory effects: DPU-4 has been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
DPU-4 has several advantages and limitations for lab experiments. Some of the advantages of DPU-4 include:
1. High purity: DPU-4 can be synthesized to high purity, making it a suitable compound for lab experiments.
2. Wide range of effects: DPU-4 exhibits a wide range of biochemical and physiological effects, making it a promising candidate for various research areas.
Some of the limitations of DPU-4 include:
1. Limited availability: DPU-4 is not commercially available and must be synthesized in the lab.
2. Limited toxicity data: There is limited toxicity data available for DPU-4, making it difficult to determine safe dosages for lab experiments.
未来方向
There are several future directions for the study of DPU-4. Some of these directions include:
1. Further study of the mechanism of action: More research is needed to fully understand the mechanism of action of DPU-4.
2. Development of analogs: The development of analogs of DPU-4 may lead to compounds with improved efficacy and safety profiles.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of DPU-4 in humans.
4. Application in other research areas: DPU-4 may have potential applications in other research areas, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, DPU-4 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects and has been shown to have potential applications in cancer research, neurological disorders, and inflammation. Further research is needed to fully understand the mechanism of action of DPU-4 and to determine its safety and efficacy in humans.
合成方法
DPU-4 can be synthesized using a multi-step process involving the reaction of 2,4-dimethoxyaniline with 2,2-dimethyl-1,3-propanediol and pyrrolidine-3,5-dione. The resulting compound is then treated with urea to obtain DPU-4. The synthesis method has been optimized to yield high purity and high yield of DPU-4.
科学研究应用
DPU-4 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research areas. Some of the areas where DPU-4 has been studied include:
1. Cancer Research: DPU-4 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that DPU-4 may act by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cancer cell growth and survival.
2. Neurological Disorders: DPU-4 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been suggested that DPU-4 may act by modulating the glutamate receptor signaling pathway, which is known to be involved in the pathogenesis of these disorders.
3. Inflammation: DPU-4 has been shown to have anti-inflammatory effects in animal models of inflammation. It has been suggested that DPU-4 may act by inhibiting the NF-κB signaling pathway, which is known to play a key role in the inflammatory response.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)11-21-10-12(8-16(21)22)19-17(23)20-14-7-6-13(24-4)9-15(14)25-5/h6-7,9,12H,8,10-11H2,1-5H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODOTASANDZQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0117767.P001 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6141043.png)


![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B6141076.png)
![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)



![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6141113.png)
![2-(3,4-dimethylphenyl)-8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B6141130.png)
![N-(2,3-dimethylphenyl)-1-(1-{[(2,3-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6141133.png)
![3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B6141136.png)
![1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)